2,4-Diisobutylamino-6-isopentylpyrimidine
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Overview
Description
2,4-diisobutylamino-6-isopentylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diisobutylamino-6-isopentylpyrimidine typically involves the following steps:
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with isobutylamine and isopentylamine to introduce the diisobutylamino and isopentyl groups at the 2 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-diisobutylamino-6-isopentylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,4-diisobutylamino-6-isopentylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-diisobutylamino-6-isopentylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. It can also interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diamino-6-chloropyrimidine
- 2,4-diamino-6-hydroxypyrimidine
- 2,4-diamino-6-methylpyrimidine
Uniqueness
2,4-diisobutylamino-6-isopentylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diisobutylamino and isopentyl groups enhances its hydrophobicity and potential for cell membrane permeability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C17H32N4 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
6-(3-methylbutyl)-2-N,4-N-bis(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-12(2)7-8-15-9-16(18-10-13(3)4)21-17(20-15)19-11-14(5)6/h9,12-14H,7-8,10-11H2,1-6H3,(H2,18,19,20,21) |
InChI Key |
FELVKNQXOFEZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=NC(=N1)NCC(C)C)NCC(C)C |
Origin of Product |
United States |
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